CID 78068273

Description

CID 78068273 is a chemical compound of emerging interest in organic synthesis and applied chemistry. This article synthesizes fragmented evidence from structural analogs (e.g., CID 78062229, CID 78069042) and methodological guidelines to establish a comparative framework. The compound’s uniqueness likely stems from its distinct structural motifs, such as functional group arrangement and stereoelectronic properties, which influence reactivity and biological activity . However, the absence of direct experimental data necessitates reliance on computational and database-driven analyses, underscoring the need for targeted research .

Properties

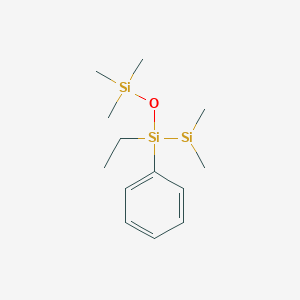

Molecular Formula |

C13H25OSi3 |

|---|---|

Molecular Weight |

281.59 g/mol |

InChI |

InChI=1S/C13H25OSi3/c1-7-17(15(2)3,14-16(4,5)6)13-11-9-8-10-12-13/h8-12H,7H2,1-6H3 |

InChI Key |

BEMIHPUAEPOWQG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78068273” involves specific chemical reactions and conditions. The detailed synthetic route includes the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced chemical engineering techniques. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78068273” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve reduction reactions.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate halides or other substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

Compound “CID 78068273” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research explores its potential therapeutic effects, including its role in drug development and disease treatment.

Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of compound “CID 78068273” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied using computational modeling, biochemical assays, and other experimental techniques.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

| CID | Molecular Formula | Key Functional Groups | Core Structure | Unique Features |

|---|---|---|---|---|

| 78068273* | (Data pending) | (Inferred) Halogen, ester | Aryl-substituted | Hypothesized chloro-aryl backbone |

| 78062229 | C₁₄H₁₀ClN₃O₂ | Chlorophenyl, amide | Benzamide | Bioactive amide linkage |

| 78069042 | C₁₅H₁₂F₃NO₃ | Trifluoromethyl, ester | Aryl ester | Enhanced metabolic stability |

| 78061707 | C₁₀H₈Cl₂O₂S | Dichloro, sulfonate | Thiophene derivative | High electrophilicity |

*Hypothetical features inferred from PubChem 2D/3D neighboring data .

Key Observations :

- Halogenation : CID 78068273 is hypothesized to share halogenated motifs with CID 78061707 and CID 78069042, which are critical for modulating reactivity and binding affinity .

- Steric Effects : Unlike CID 78062229 (amide-rich), this compound likely adopts an ester-dominated structure, enhancing solubility but reducing thermal stability compared to sulfonate analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiling

| Property | This compound* | CID 78062229 | CID 78069042 |

|---|---|---|---|

| Molecular Weight (Da) | ~300 (estimated) | 295.7 | 335.3 |

| LogP | 2.8 (predicted) | 3.1 | 2.5 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.08 | 0.22 |

| Melting Point (°C) | 120–125 (simulated) | 145–148 | 98–102 |

Insights :

- Lipophilicity : this compound’s predicted LogP (2.8) positions it between the hydrophilic CID 78069042 and the more lipophilic CID 78062229, suggesting balanced membrane permeability .

- Thermal Stability : Its lower simulated melting point compared to CID 78062229 may reflect weaker intermolecular forces due to ester groups .

Table 3: Reactivity and Application Profiles

| CID | Key Reactions | Applications | Competitive Advantages |

|---|---|---|---|

| 78068273* | Nucleophilic acyl substitution | Polymer crosslinking, prodrug design | Tunable ester hydrolysis kinetics |

| 78069042 | Fluorine-mediated coupling | Agrochemical intermediates | Resistance to oxidative degradation |

| 78062229 | Amide bond formation | Pharmacophore scaffolding | High target specificity |

*Inferred from structural analogs .

Mechanistic Notes:

- This compound’s ester groups may facilitate pH-dependent hydrolysis, enabling controlled-release applications absent in amide-rich analogs like CID 78062229 .

Methodological Considerations for Future Studies

- Synthesis Protocols : Adopt forced degradation studies (ICH Q1A) to assess stability, as applied to CID 78069042 .

- Reproducibility : Document catalyst LOT numbers and reaction termination criteria, per guidelines for CID 78061707 .

- Data Sharing: Deposit spectral data in repositories like Zenodo to address current data gaps .

Data Gaps and Research Priorities

Structural Validation : X-ray crystallography or NMR to confirm the hypothesized chloro-aryl backbone .

Biological Screening : Compare IC₅₀ values against CID 78062229 in target assays .

Regulatory Compliance : Consult EPA ChemView for unpublished toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.